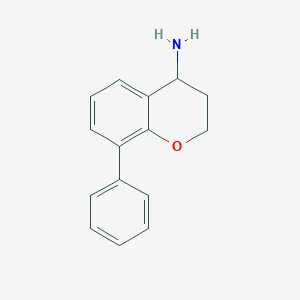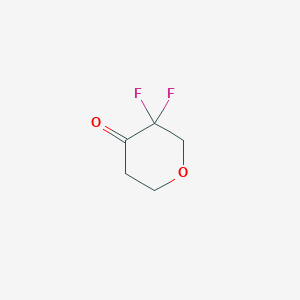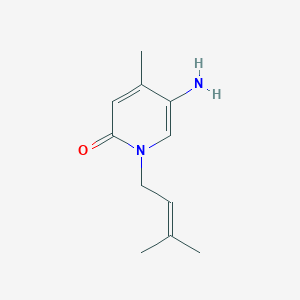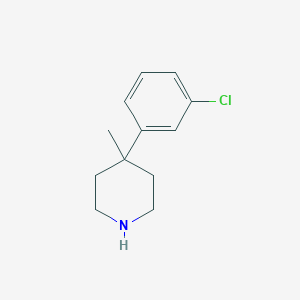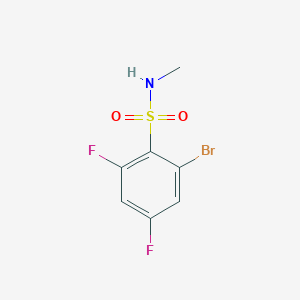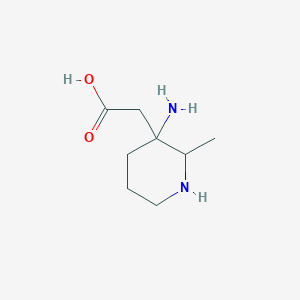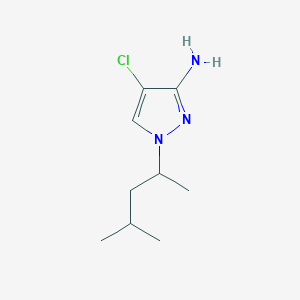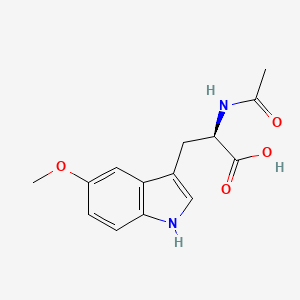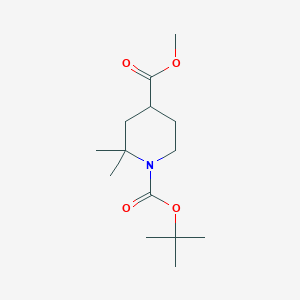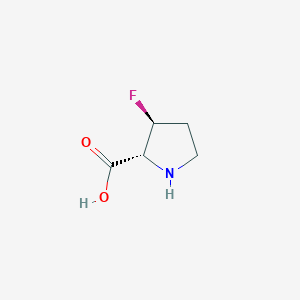
(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative. It is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and development. The presence of a fluorine atom in the pyrrolidine ring enhances the compound’s metabolic stability and bioavailability, making it a valuable building block for pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at low temperatures to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols.
Applications De Recherche Scientifique
(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid: Unique due to the presence of a fluorine atom, which enhances metabolic stability.
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of fluorine, leading to different reactivity and biological properties.
(2R,3S)-3-Methylpyrrolidine-2-carboxylic acid: Contains a methyl group, which affects its steric and electronic properties compared to the fluorinated derivative.
Uniqueness
The uniqueness of this compound lies in its fluorine atom, which imparts distinct physicochemical properties. This makes it a valuable compound for designing drugs with enhanced stability, bioavailability, and target specificity.
Propriétés
Formule moléculaire |
C5H8FNO2 |
|---|---|
Poids moléculaire |
133.12 g/mol |
Nom IUPAC |
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |
Clé InChI |
WLGLSRHRSYWDST-IMJSIDKUSA-N |
SMILES isomérique |
C1CN[C@@H]([C@H]1F)C(=O)O |
SMILES canonique |
C1CNC(C1F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)

![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)

